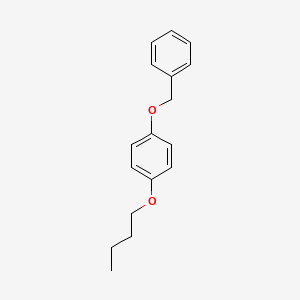

1-(Benzyloxy)-4-butoxybenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(Benzyloxy)-4-butoxybenzene is a useful research compound. Its molecular formula is C17H20O2 and its molecular weight is 256.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1-(Benzyloxy)-4-butoxybenzene, and how do variables like catalyst choice influence yield?

The synthesis of this compound typically involves O-alkylation reactions. For example, iron(II/III) chloride in propylene carbonate has been used as a green catalyst for benzyl alcohol etherification, achieving moderate yields (43–53%) under controlled temperatures (e.g., 120°C) . Key variables include:

- Catalyst selection : Transition-metal catalysts (e.g., Pd-based systems) improve cross-coupling efficiency .

- Solvent choice : Polar aprotic solvents enhance nucleophilic substitution.

- Temperature : Elevated temperatures (80–120°C) are often required for aryl ether formation but may lead to side reactions if unoptimized .

Q. What spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- NMR spectroscopy : ¹H and ¹⁹F NMR (at 126–500 MHz) resolve substituent positions and confirm purity .

- X-ray crystallography : Provides precise structural data, such as dihedral angles between benzene rings (e.g., 3.4° in analogs like 1-Benzyloxy-4-chlorobenzene) .

- Mass spectrometry : Validates molecular weight (e.g., 270.22 g/mol for trifluoromethyl analogs) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Engineering controls : Use closed systems or local exhaust ventilation to minimize inhalation risks .

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Safety showers and eye-wash stations must be accessible .

- Storage : Keep in sealed containers in dry, ventilated areas to prevent degradation .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., trifluoromethyl, nitro) impact the reactivity of this compound derivatives?

Substituents significantly alter electronic properties:

- Trifluoromethyl groups : Increase electrophilicity, enhancing susceptibility to nucleophilic attack in cross-coupling reactions .

- Nitro groups : Deactivate the benzene ring, directing reactions to specific positions (e.g., meta/para selectivity) .

- Comparative studies : Derivatives lacking these groups (e.g., 1-(Benzyloxy)-4-bromobenzene) show reduced reactivity in Pd-catalyzed coupling .

Q. What methodologies resolve contradictions in reported synthetic yields or spectral data for this compound analogs?

- Systematic reproducibility checks : Validate reaction conditions (e.g., catalyst loading, solvent purity) .

- Data cross-referencing : Compare NMR chemical shifts with databases like NIST Chemistry WebBook .

- Crystallographic validation : Resolve ambiguities in substituent orientation using single-crystal X-ray diffraction .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Docking studies : Simulate interactions with biological targets (e.g., enzymes, receptors) using software like AutoDock.

- QSAR models : Correlate substituent electronic parameters (Hammett σ values) with observed bioactivity (e.g., antimicrobial potency) .

- ADMET profiling : Predict pharmacokinetic properties (absorption, toxicity) to prioritize in vitro testing .

Q. What catalytic systems enable efficient cross-electrophile coupling of this compound with aryl halides?

- Pd-based catalysts : Enable C–H functionalization and alkylation under mild conditions (e.g., Pd(OAc)₂ with phosphine ligands) .

- Radical-polar crossover mechanisms : Utilize photoredox catalysis for fluoromethylation, as demonstrated in analogs like 1-(Benzyloxy)-4-(fluoromethyl)benzene .

- Optimization parameters : Adjust ligand steric bulk and reaction time to minimize byproducts .

Application-Oriented Questions

Q. How can this compound serve as a precursor in pharmaceutical intermediate synthesis?

- Functionalization : Introduce pharmacophores (e.g., piperazine, bromophenoxy groups) via nucleophilic substitution for drug candidates targeting neurological disorders .

- Case study : Derivatives like 1-{4-[3-(Benzyloxy)-4-methoxybenzyl]piperazin-1-yl}-2-(4-bromophenoxy)ethanone show promise in modulating cellular signaling pathways .

Q. What role does this compound play in materials science, particularly in polymer or ligand design?

- Ligand frameworks : The benzyloxy group coordinates with metals (e.g., Cu, Pd) to form catalysts for organic transformations .

- Polymer precursors : Ether linkages enhance thermal stability in polyaromatic ethers .

Q. Data Management and Reproducibility

Q. How can researchers mitigate challenges in retrieving or reproducing literature data for this compound?

Properties

CAS No. |

90784-32-0 |

|---|---|

Molecular Formula |

C17H20O2 |

Molecular Weight |

256.34 g/mol |

IUPAC Name |

1-butoxy-4-phenylmethoxybenzene |

InChI |

InChI=1S/C17H20O2/c1-2-3-13-18-16-9-11-17(12-10-16)19-14-15-7-5-4-6-8-15/h4-12H,2-3,13-14H2,1H3 |

InChI Key |

QBONJDIOOLWEMM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.